1,2-Dibromotetrafluoroethane

Description

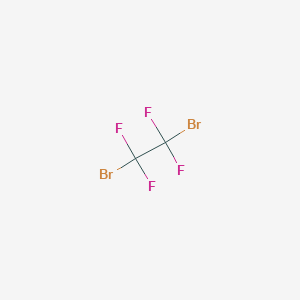

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBKAPANDHPRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041226 | |

| Record name | 1,2-Dibromotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid; [HSDB] | |

| Record name | Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromotetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

47.35 °C | |

| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.00 mg/L at 25 °C | |

| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.149 g/cu cm at 25 °C, Critical volume: 341.1 cu cm/mol; critical density: 0.7616 g/cu cm; specific heat: 43.1 cal/K-mol at 25 °C | |

| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

325.0 [mmHg], 3.25X10+2 mm Hg at 25 °C (ext) | |

| Record name | 1,2-Dibromotetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

124-73-2 | |

| Record name | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromotetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromotetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1,1,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJ2ZF1UN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-110.32 °C | |

| Record name | 1,2-DIBROMOTETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrafluoroethane, also known by its codenames R-114B2 and Halon 2402, is a haloalkane with the chemical formula C₂Br₂F₄.[1] It exists as a colorless liquid at standard conditions.[1] Historically, it has been utilized in fire suppression systems.[1] However, due to its high ozone-depleting potential, its production and use have been significantly curtailed under the Montreal Protocol.[1][2] Despite its environmental concerns, this compound remains a valuable reagent in synthetic chemistry, serving as a key building block for the introduction of the tetrafluoroethane (B1211177) moiety into organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with relevant experimental protocols and a visualization of a key synthetic application.

Physical Properties

The physical characteristics of this compound are well-documented. These properties are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical data is presented in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₂Br₂F₄ | ||

| Molecular Weight | 259.82 | g/mol | |

| Appearance | Colorless liquid | Standard Temperature and Pressure | |

| Boiling Point | 47.2 - 47.3 | °C | |

| Melting Point | -110.5 | °C | |

| Density | 2.175 - 2.180 | g/cm³ | at 20-25°C |

| Water Solubility | 3.00 | mg/L | at 25°C |

| Vapor Pressure | 325 | mm Hg | at 25°C |

| Refractive Index | 1.347 - 1.361 | at 25°C | |

| Viscosity | 0.72 | cP | at 25°C (liquid) |

| Heat of Vaporization | 7.166 | kcal/mol | at boiling point |

| Surface Tension | 18 | dyne/cm | at 25°C |

Chemical Properties and Reactivity

This compound is generally characterized by its chemical inertness under normal conditions. However, it can participate in a range of chemical transformations, particularly under more forcing conditions or with highly reactive species.

-

Reactivity with Metals: It can react violently with strong reducing agents, such as active metals.

-

Thermal Decomposition: When heated to decomposition or exposed to high temperatures, it breaks down to emit toxic fumes of hydrogen bromide and hydrogen fluoride.[2] The presence of fire can lead to the formation of toxic pyrolysis products, including carbon monoxide.[2]

-

Atmospheric Chemistry: In the stratosphere, it is susceptible to photolysis by UV radiation, which leads to the release of bromine radicals. These radicals can then catalytically contribute to the depletion of the ozone layer.[3]

-

Synthetic Applications: In organic synthesis, this compound is a valuable precursor for the synthesis of various fluorine-containing compounds. It can undergo both ionic and free-radical reactions to introduce the -CF₂CF₂- moiety.

Experimental Protocols

The accurate determination of the physical properties of chemical compounds is fundamental to their application in research and development. Below are detailed methodologies for key experiments, based on standardized protocols.

Determination of Density (Adapted from ASTM D4052)

The density of liquid this compound can be accurately determined using a digital density meter.

Apparatus:

-

Digital Density Meter with an oscillating U-tube.

-

Thermostatically controlled bath or Peltier device to maintain the sample at a constant temperature (e.g., 20°C or 25°C).

-

Syringes for sample injection.

-

Calibrants: Dry air and high-purity water.

Procedure:

-

Calibration: Calibrate the instrument with dry air and high-purity water at the desired measurement temperature.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates.

-

Measurement: Inject the sample into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used to calculate the density.

-

Data Recording: Record the density reading once the temperature and reading have stabilized. Perform multiple measurements to ensure reproducibility.

Determination of Boiling Point (Adapted from ASTM D1120)

The boiling point is determined as the equilibrium boiling point at atmospheric pressure.

Apparatus:

-

Round-bottom flask.

-

Reflux condenser.

-

Calibrated thermometer or temperature probe.

-

Heating mantle.

-

Boiling chips.

Procedure:

-

Assembly: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Attach the reflux condenser and place the thermometer in the neck of the flask such that the bulb is positioned in the vapor phase, just below the side arm of the condenser.

-

Equilibrium: Gently heat the flask. The liquid will begin to boil and the vapor will rise and condense in the condenser, flowing back into the flask.

-

Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer while the liquid is actively refluxing.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.

Synthetic Utility Visualization

This compound serves as a versatile building block in organic synthesis. One notable application is its use in the synthesis of fluorinated compounds through free-radical addition to alkynes. The following diagram illustrates the general workflow for the synthesis of a 1,2-dibromo-3,4,4,5,5-tetrafluoropent-1-ene derivative from a terminal alkyne.

Caption: Radical addition of this compound to an alkyne.

References

An In-depth Technical Guide to the Chemical Structure and Molecular Geometry of Halon 2402

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halon 2402, chemically known as 1,2-dibromotetrafluoroethane, is a synthetic halogenated alkane with the chemical formula C₂Br₂F₄.[1][2][3][4] Historically, it has been utilized as a fire suppression agent.[2][3] This technical guide provides a detailed examination of its chemical structure and molecular geometry, offering insights relevant to its physicochemical properties and potential interactions in various environments.

Chemical Identity

Molecular Structure

The structure of Halon 2402 consists of a two-carbon ethane (B1197151) backbone where each carbon atom is bonded to one bromine atom and two fluorine atoms. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[1] The single bond between the two carbon atoms allows for rotational isomerism, leading to different conformational structures (e.g., anti and gauche conformers).

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms. The molecule belongs to the C₂ point group symmetry.[1] The presence of highly electronegative fluorine atoms and larger bromine atoms creates a significant electronic asymmetry, resulting in a notable molecular dipole moment.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the molecular structure and properties of Halon 2402.

| Property | Value |

| Molecular Weight | 259.82 g/mol |

| C-C Bond Length | ~1.54 Å |

| C-Br Bond Length | 1.93 Å |

| C-F Bond Length | 1.35 Å |

| Molecular Dipole Moment | ~1.8 Debye |

| Melting Point | -112 °C |

| Boiling Point | 47.2 °C |

| Density | 2.149 g/cm³ at 25°C |

Molecular Structure Diagram

The following diagram illustrates the ball-and-stick model of the this compound molecule, showcasing the connectivity and relative atomic sizes.

Logical Relationship of Structural Features

The interplay between the structural and electronic properties of Halon 2402 dictates its overall characteristics. The following diagram illustrates these relationships.

Experimental Protocols

Detailed experimental methodologies for determining the fundamental structural and geometric parameters of molecules like Halon 2402 typically involve advanced analytical techniques. While specific experimental protocols for this molecule are not detailed in readily available literature, the general approaches include:

-

Gas Electron Diffraction: This is a primary method for determining the bond lengths, bond angles, and torsional angles of small molecules in the gas phase.

-

Microwave Spectroscopy: This technique provides highly accurate data on rotational constants, from which molecular geometry and dipole moments can be derived for polar molecules.

-

X-ray Crystallography: For the solid state, this method can elucidate the crystal structure and the precise arrangement of atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct method for geometry determination, NMR can provide information about the connectivity of atoms and the conformational dynamics of the molecule in solution.

The data presented in this guide are consistent with values obtained through such established experimental and computational chemistry methods.

Conclusion

The chemical structure and molecular geometry of Halon 2402 (this compound) are well-characterized. Its ethane backbone with bromine and fluorine substituents leads to a tetrahedral geometry around each carbon and a significant molecular dipole moment. These fundamental properties are crucial for understanding its physical behavior and chemical reactivity, providing a valuable knowledge base for researchers and professionals in related scientific fields.

References

Spectroscopic Analysis of 1,2-Dibromotetrafluoroethane (CAS 124-73-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-Dibromotetrafluoroethane (CAS 124-73-2), also known as Halon 2402. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details its 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | Value (ppm) |

| Chemical Shift (δ) | ~ 70-90 (Estimated) |

Note: The chemical shift value is an estimate based on typical ranges for carbons substituted with bromine and fluorine. Researchers should determine the exact chemical shift experimentally.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorptions corresponding to the vibrational modes of its carbon-fluorine and carbon-bromine bonds. The spectrum is available through the NIST Chemistry WebBook and was analyzed to provide the following major absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1185 | Strong | C-F Stretch |

| 1100 | Strong | C-F Stretch |

| 840 | Medium | C-C Stretch |

| 670 | Medium | C-Br Stretch |

| 550 | Weak | C-Br Deformation |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion and major fragments are detailed below, with data sourced from the NIST Chemistry WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 179/181 | 100/97.8 | [C₂F₄Br]⁺ (Loss of Br) |

| 131 | 35.5 | [CF₂Br]⁺ |

| 100 | 22.0 | [C₂F₄]⁺ |

| 79/81 | 3.7/3.7 | [Br]⁺ |

| 258/260/262 | 3.9/7.5/3.8 | [C₂F₄Br₂]⁺ (Molecular Ion) |

Note: The presence of two bromine atoms results in a characteristic M, M+2, M+4 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectroscopic data presented above.

13C NMR Spectroscopy Protocol

A standard protocol for obtaining a proton-decoupled 13C NMR spectrum of a volatile liquid like this compound is as follows:

-

Sample Preparation: A solution of this compound (approximately 50-100 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

For a volatile liquid such as this compound, a thin-film transmission method is suitable for obtaining an IR spectrum.

-

Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.

-

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile organic compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 10-100 µg/mL.

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at a rate of 10°C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

Caption: Data interpretation relationships.

References

Thermodynamic properties of sym-Dibromotetrafluoroethane

An In-depth Technical Guide on the Thermodynamic Properties of sym-Dibromotetrafluoroethane

This technical guide provides a comprehensive overview of the thermodynamic properties of sym-Dibromotetrafluoroethane (C2Br2F4), also known as R-114B2 or Halon 2402. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate thermodynamic data for this compound. This document summarizes key physical and thermodynamic properties, outlines the experimental methodologies used for their determination, and presents logical relationships and experimental workflows through diagrams.

Physical and Chemical Properties

sym-Dibromotetrafluoroethane is a colorless, non-flammable liquid at standard conditions.[1] It is chemically stable and has been historically used as a refrigerant and a fire extinguishing agent.[1][2]

Table 1: General and Physical Properties of sym-Dibromotetrafluoroethane

| Property | Value | Units | References |

| Molecular Formula | C2Br2F4 | - | [3][4] |

| Molecular Weight | 259.82 | g/mol | [3][4] |

| CAS Number | 124-73-2 | - | [3] |

| Appearance | Colorless transparent liquid | - | [5][6] |

| Melting Point | -110.5 to -112 | °C | [5][6][7] |

| Boiling Point | 46.4 to 47.3 | °C | [1][5][6][7] |

| Density (liquid) | 2.149 (at 25°C) | g/cm³ | [4][5][6] |

| Refractive Index | 1.347 to 1.361 (at 25°C) | - | [5][6][7] |

Thermodynamic Properties

The thermodynamic properties of sym-Dibromotetrafluoroethane are crucial for understanding its behavior in various applications. The following tables summarize key thermodynamic data.

Table 2: Critical Properties of sym-Dibromotetrafluoroethane

| Property | Value | Units | References |

| Critical Temperature | 214.65 | °C | [7][8] |

| Critical Pressure | 33.49 | atm | [7][8] |

Table 3: Vapor Pressure of sym-Dibromotetrafluoroethane

| Temperature (°C) | Pressure (mmHg) | References |

| 25 | 315 to 325 | [5][6][7] |

Table 4: Enthalpy and Entropy of Vaporization of sym-Dibromotetrafluoroethane

| Property | Value | Units | References |

| Enthalpy of Vaporization (at boiling point) | 7.166 | kcal/mol | [4][7][8] |

| Enthalpy of Vaporization (at 298.15 K) | 28.61 | kJ/mol | [9] |

Table 5: Heat Capacity of sym-Dibromotetrafluoroethane

| Property | Value | Temperature (K) | Units | References |

| Liquid Heat Capacity (Cp) | 170.8 | 298.15 | J/mol·K | [9][10] |

| Liquid Heat Capacity (Cp) | 173.8 | 298.15 | J/mol·K | [9][10] |

Experimental Protocols

The determination of the thermodynamic properties of sym-Dibromotetrafluoroethane relies on precise experimental methodologies. The data presented in this guide are primarily derived from studies such as those conducted by Majer, Svoboda, et al. (1981) and Kosarukina, Zhogin, et al. (1982). While the full, detailed experimental protocols are contained within the original research publications, this section outlines the general principles of the methods employed.

Vapor Pressure Measurement (Static Method)

The vapor pressure of sym-Dibromotetrafluoroethane is typically determined using a static method.

Principle: The static method involves placing a pure sample of the substance in a thermostatically controlled, evacuated vessel. At a given temperature, the substance will evaporate until the vapor phase is in equilibrium with the liquid phase. The pressure exerted by the vapor at this equilibrium is the vapor pressure.

General Procedure:

-

Sample Preparation: A high-purity sample of sym-Dibromotetrafluoroethane is degassed to remove any dissolved air or other volatile impurities.

-

Apparatus Setup: The degassed sample is introduced into a measurement cell, which is connected to a pressure transducer and a vacuum system. The entire assembly is placed in a constant-temperature bath.

-

Equilibration: The temperature of the bath is set to the desired value and allowed to stabilize. The system is left to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.

-

Data Acquisition: The equilibrium pressure is recorded at the set temperature.

-

Temperature Variation: The temperature of the bath is changed to a new setpoint, and the process is repeated to obtain a series of vapor pressure measurements as a function of temperature.

Heat Capacity Measurement (Adiabatic Calorimetry)

The heat capacity of sym-Dibromotetrafluoroethane is determined using an adiabatic calorimeter.

Principle: Adiabatic calorimetry measures the heat capacity of a substance by introducing a known amount of heat into the sample and measuring the resulting temperature change under conditions where no heat is exchanged with the surroundings.

General Procedure:

-

Sample Preparation: A known mass of high-purity sym-Dibromotetrafluoroethane is placed in a sample container within the calorimeter.

-

Apparatus Setup: The calorimeter, containing the sample, is placed in a vacuum-insulated chamber. An adiabatic shield surrounds the calorimeter, and its temperature is controlled to match the temperature of the calorimeter, thereby minimizing heat loss.

-

Heating: A precisely measured amount of electrical energy is supplied to a heater within the sample container, causing the temperature of the sample to rise.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the heating interval.

-

Calculation: The heat capacity is calculated from the amount of heat added and the measured temperature change. The measurements are repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualizations

Experimental Workflow: Static Vapor Pressure Measurement

Caption: Workflow for static vapor pressure measurement.

Logical Relationship: Thermodynamic Properties

Caption: Relationships between key thermodynamic properties.

References

- 1. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]

- 2. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mindat.org [mindat.org]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rilem.net [rilem.net]

- 10. sfu.ca [sfu.ca]

An In-depth Technical Guide to the Solubility of 1,2-Dibromotetrafluoroethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrafluoroethane (C2Br2F4), also known as Halon 2402, is a halogenated hydrocarbon of significant interest due to its unique physical and chemical properties. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides an overview of the expected solubility of this compound in common organic solvents, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Alkanes | Hexane, Heptane | High | Nonpolar alkanes are excellent solvents for nonpolar solutes like this compound due to similar van der Waals intermolecular forces.[3][6] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The nonpolar aromatic ring interacts favorably with the nonpolar solute. |

| Halogenated Solvents | Carbon Tetrachloride, Chloroform | High | "Like dissolves like" principle is strongly applicable here, as both solute and solvent are halogenated hydrocarbons.[2][4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are generally considered good solvents for a wide range of nonpolar and moderately polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar than ethers and are less likely to be effective solvents for the nonpolar this compound. |

| Alcohols | Ethanol, Methanol | Low | The high polarity and hydrogen bonding capabilities of alcohols make them poor solvents for nonpolar compounds.[6][7] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | These highly polar solvents are generally immiscible with nonpolar compounds. |

Experimental Protocols

To obtain quantitative solubility data, a variety of experimental methods can be employed. The gravimetric method is a straightforward and widely used technique for determining the solubility of a liquid in a liquid.[8][9][10]

Gravimetric Method for Liquid-Liquid Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with airtight caps

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be allowed to stand without agitation for several hours to allow the two phases to separate completely.

-

Sample Extraction: Carefully extract a known volume (e.g., 1 mL) of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a pipette. Avoid disturbing the undissolved solute phase.

-

Gravimetric Analysis:

-

Transfer the extracted aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Weigh the dish with the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent has been completely removed, re-weigh the dish containing the non-volatile solute.

-

-

Calculation:

-

Mass of the solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

-

Other Potential Methods:

-

Spectroscopic Methods: Techniques like UV-Vis or IR spectroscopy can be used if the solute has a distinct absorbance peak that is not interfered with by the solvent.[11][12] A calibration curve of absorbance versus known concentrations of the solute in the solvent is first prepared. The concentration of the solute in a saturated solution can then be determined by measuring its absorbance.

-

Chromatographic Methods: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the solute in a saturated solution.[12][13][14] This involves preparing a calibration curve with standards of known concentrations and then analyzing the saturated solution to determine the unknown concentration.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 2. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Khan Academy [khanacademy.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. caribbeannationalweekly.com [caribbeannationalweekly.com]

R-114B2 (1,2-Dibromotetrafluoroethane) Material Safety Data Sheet: An In-depth Technical Guide for Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for R-114B2 (1,2-Dibromotetrafluoroethane), also known as Halon 2402, with a specific focus on its application in research and development laboratories. This document synthesizes critical safety information, presents quantitative data in a structured format, and outlines general experimental protocols relevant to safety assessment.

Chemical and Physical Properties

R-114B2 is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is a halogenated hydrocarbon with the chemical formula C2Br2F4.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C2Br2F4 | [2][3][5] |

| Molar Mass | 259.82 g/mol | [2][3] |

| CAS Number | 124-73-2 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Slightly sweet | [1] |

| Melting Point | -110.5 °C | [2] |

| Boiling Point | 47.3 °C | [2] |

| Density | 2.175 g/cm³ | [2] |

| Vapor Density (air = 1) | 8.96 | [1] |

| Vapor Pressure | 315 mmHg at 25°C | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |

| Refractive Index | 1.347 | [2] |

| Stability | Stable at room temperature | [1][2][5] |

Toxicological Data

R-114B2 poses several health risks that necessitate careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[2] In high-dose animal studies, effects such as lacrimation, cyanosis, and convulsions have been observed.[6]

| Endpoint | Value | Species | Exposure Route | Source(s) |

| LC50 | 300 g/m³ | Mouse | Inhalation (2 hours) | [5] |

| Observed Effects (High-Dose Animal Studies) | Lacrimation, cyanosis, convulsions | Not specified | Not specified | [6] |

| Primary Hazards | Irritating to eyes, respiratory system, and skin | Not applicable | Not applicable | [2] |

Hazard Identification and Safety Precautions

R-114B2 is considered a hazardous substance and requires appropriate safety measures in a laboratory environment. It is important to handle this chemical in a well-ventilated area and to use personal protective equipment.[1]

References

Halon 2402: A Technical Deep Dive into its Discovery and Historical Application as a Fire Suppressant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halon 2402, chemically known as 1,2-dibromotetrafluoroethane (C2Br2F4), is a halogenated hydrocarbon that gained prominence in the mid-20th century as a highly effective fire extinguishing agent. Its unique properties, particularly its liquid state at ambient temperatures and high efficacy in suppressing combustion, led to its widespread use in specialized applications, primarily in the military and industrial sectors of the former Soviet Union and other countries. However, its significant ozone-depleting potential ultimately led to its production being phased out under the Montreal Protocol. This technical guide provides an in-depth exploration of the discovery, historical use, physicochemical properties, and fire suppression mechanism of Halon 2402, tailored for a scientific audience.

Discovery and Early Evaluation

Physicochemical Properties

Halon 2402 is a colorless, dense, and volatile liquid with a sweetish odor. Its physical and chemical characteristics are summarized in the table below.

| Property | Value |

| Chemical Formula | C2Br2F4 |

| Molecular Weight | 259.82 g/mol [2] |

| Boiling Point | 47.2 °C[3] |

| Melting Point | -110.5 °C |

| Density (liquid, at 20°C) | 2.18 g/cm³[3] |

| Vapor Pressure (at 25°C) | 0.41 atm |

| Ozone Depletion Potential (ODP) | 6.0 |

Synthesis of Halon 2402

The primary industrial synthesis of Halon 2402 involves the bromination of tetrafluoroethylene (B6358150) (TFE). A common method is the direct addition reaction of bromine (Br2) to TFE (C2F4). This reaction is typically carried out in a liquid phase.

A patented method describes the preparation of this compound by recycling tetrafluoroethylene from a tail gas in the production of tetrafluoroethylene.[2] In this process, the tail gas is introduced into a liquid bromine-containing tubular reactor in the presence of a catalyst at a temperature of 0-50 °C and a pressure of 0-0.50 MPa.[2] The resulting product is then purified through alkali washing, water washing, and distillation.[2]

Historical Use and Applications

Halon 2402 found its primary application as a fire-extinguishing agent, particularly in environments where water or other extinguishing agents would be damaging or ineffective. Its use was prominent in:

-

Military Applications: It was extensively used by the armed forces of the former USSR and other Eastern Bloc countries for fire protection in armored vehicles, naval ships, and aircraft.

-

Industrial Facilities: Halon 2402 was employed in fixed fire suppression systems for critical industrial infrastructure, such as computer rooms, telecommunication centers, and control rooms for oil and gas facilities.

-

Portable Fire Extinguishers: Due to its liquid state, it was suitable for use in portable extinguishers, allowing for a directed stream onto a fire.

The choice of Halon 2402 in these applications was driven by its high fire suppression efficiency, electrical non-conductivity, and the fact that it leaves no residue after evaporation.

Fire Suppression Mechanism

The fire-extinguishing action of Halon 2402 is primarily chemical, involving the interruption of the chain reaction of combustion. It acts as a "negative catalyst" by scavenging the highly reactive free radicals (such as H•, O•, and OH•) that propagate the fire.[4][5]

Upon exposure to the high temperatures of a fire, the C-Br bonds in the Halon 2402 molecule, which are weaker than the C-F bonds, break, releasing bromine radicals (Br•). These bromine radicals then participate in a catalytic cycle that removes the chain-carrying radicals from the combustion process.

Experimental Protocols for Efficacy and Safety Assessment

Fire Suppression Efficiency: The Cup Burner Method

The fire suppression efficiency of Halon 2402 and other gaseous agents is commonly determined using the cup burner apparatus. This standardized method measures the minimum extinguishing concentration (MEC) of an agent required to extinguish a stabilized diffusion flame.

Methodology:

-

A liquid fuel (commonly n-heptane) is placed in a cup at the base of a cylindrical glass chimney.

-

A controlled flow of air is passed up the chimney.

-

The fuel is ignited and allowed to establish a stable flame.

-

The fire extinguishing agent (Halon 2402) is introduced into the air stream at a known concentration.

-

The concentration of the agent is gradually increased until the flame is extinguished.

-

The MEC is recorded as the volume percentage of the agent in the air-agent mixture that causes flame extinction.

Experimental research has shown that for an n-heptane flame, the MEC of Halon 2402 is approximately 2.2-2.3%.[4][5]

Toxicity Assessment: Inhalation Studies

Due to its intended use in potentially occupied spaces, the toxicity of Halon 2402 was a critical area of investigation. Acute inhalation toxicity studies were conducted to determine its potential health effects.

Methodology (based on a study by the New Mexico Engineering Research Institute): [6]

-

Test Animals: Laboratory rats were used as the animal model.

-

Exposure: Animals were exposed to varying concentrations of Halon 2402 vapor in an inhalation chamber for a specified duration (e.g., 4 hours).

-

Parameters Measured:

-

LC50 (Lethal Concentration 50): The concentration of the agent that is lethal to 50% of the test animals.

-

NOAEL (No-Observed-Adverse-Effect Level): The highest concentration at which no adverse health effects are observed.

-

LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest concentration at which adverse health effects are observed.

-

-

Clinical Observation: Following exposure, the animals were observed for a period (e.g., 14 days) for any signs of toxicity.

-

Pathology: After the observation period, tissues were examined for any pathological changes.

Studies indicated that Halon 2402 is more toxic than Halon 1211, with a NOAEL of less than 2.5% and a LOAEL where respiratory distress and other effects were observed.[6]

Environmental Impact and Phase-Out

The most significant drawback of Halon 2402 is its high Ozone Depletion Potential (ODP). The bromine atoms in the molecule are highly effective at catalytically destroying stratospheric ozone. This led to the classification of Halon 2402 as a Class I ozone-depleting substance.

Under the Montreal Protocol on Substances that Deplete the Ozone Layer, the production and consumption of Halon 2402 were phased out in developed countries by 1994 and subsequently in developing countries. While existing stocks can be recycled and used for critical applications where no suitable alternatives are available, its use has been drastically reduced globally.

Conclusion

Halon 2402 represents a significant chapter in the history of fire protection technology. Its discovery and development provided a highly effective solution for protecting critical assets from fire. However, the severe environmental consequences associated with its use underscored the importance of considering the broader ecological impact of chemical technologies. The legacy of Halon 2402 continues to inform the development of new, more environmentally benign fire suppression agents and technologies.

References

- 1. ozone.unep.org [ozone.unep.org]

- 2. CN102603461A - Method for preparing this compound from tail gas in production of tetrafluoroethylene - Google Patents [patents.google.com]

- 3. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 4. The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

The Environmental Trajectory of C2Br2F4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact and ozone depletion potential of Dibromotetrafluoroethane (C2Br2F4), commercially known as Halon 2402. This substance, once valued for its fire-suppressant properties, is now recognized as a significant contributor to stratospheric ozone depletion. This document synthesizes key quantitative data, outlines experimental methodologies for environmental assessment, and visualizes the core chemical processes and evaluation workflows.

Quantitative Environmental Impact Assessment

The environmental threat posed by C2Br2F4 is quantified by several key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime. These values provide a standardized measure of the compound's capacity to degrade the ozone layer and contribute to climate change relative to reference compounds.

| Parameter | Value | Reference Compound |

| Ozone Depletion Potential (ODP) | 6.0 | CFC-11 (ODP = 1.0) |

| Global Warming Potential (GWP), 100-year | 1640 | CO2 (GWP = 1.0) |

| Atmospheric Lifetime | 20 years |

Table 1: Environmental Impact Parameters of C2Br2F4 (Halon 2402) [1][2][3][4]

Experimental Protocols for Environmental Parameter Determination

Determination of Ozone Depletion Potential (ODP)

The ODP of a substance is a relative measure of its effectiveness in destroying stratospheric ozone compared to Trichlorofluoromethane (CFC-11). The determination of ODP is not a direct experimental measurement but rather a calculated value derived from a combination of laboratory data and atmospheric modeling.

Methodology:

-

Laboratory Kinetic Studies: The fundamental data required are the rate constants of the chemical reactions that lead to ozone destruction. For C2Br2F4, the key process is the photolysis of the Carbon-Bromine (C-Br) bond by ultraviolet (UV) radiation in the stratosphere to release bromine radicals (Br•).

-

Experimental Setup: A temperature-controlled reaction chamber is filled with a known concentration of C2Br2F4 and a carrier gas (e.g., N2). The chamber is irradiated with UV light of varying wavelengths, simulating stratospheric conditions.

-

Analytical Technique: The rate of C2Br2F4 degradation and the formation of Br• radicals are monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or laser-induced fluorescence.

-

Data Analysis: The absorption cross-section of C2Br2F4 at different UV wavelengths and the quantum yield of Br• production are determined.

-

-

Atmospheric Modeling: The laboratory-derived kinetic data are used as inputs for two-dimensional (2-D) or three-dimensional (3-D) chemical transport models of the atmosphere.

-

Model Input: The model incorporates data on atmospheric transport, solar flux, and the concentrations of other atmospheric species.

-

Simulation: The model simulates the release of a specific mass of C2Br2F4 and calculates the resulting change in the global atmospheric ozone concentration over time.

-

ODP Calculation: The calculated ozone loss is then compared to the ozone loss calculated for the release of an equal mass of CFC-11 under the same model conditions. The ratio of these values gives the ODP of C2Br2F4.[5][6][7]

-

Determination of Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). It is determined by the gas's radiative efficiency and its atmospheric lifetime.

Methodology:

-

Infrared Spectroscopy: The radiative efficiency of C2Br2F4 is determined by its ability to absorb infrared (IR) radiation at wavelengths where the Earth radiates heat.

-

Experimental Setup: A sample of C2Br2F4 is introduced into a gas cell placed in the beam of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR absorption spectrum of C2Br2F4 is recorded over the atmospheric window region (typically 8 to 13 µm).

-

Data Analysis: The integrated absorption cross-section across the relevant IR wavelengths is calculated to determine the radiative efficiency.[8]

-

-

Atmospheric Lifetime Determination (see Section 2.3): The atmospheric lifetime is a critical component of the GWP calculation.

-

GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of C2Br2F4 over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period. This calculation is typically performed using atmospheric models that incorporate the measured radiative efficiency and atmospheric lifetime.

Determination of Atmospheric Lifetime

The atmospheric lifetime of C2Br2F4 is the average time a molecule of this compound remains in the atmosphere before it is removed by chemical reactions or photolysis.

Methodology:

-

Laboratory Kinetic Studies:

-

Reaction with Hydroxyl Radicals (•OH): The primary removal pathway for many halogenated compounds in the troposphere is reaction with the hydroxyl radical. The rate constant for the reaction of C2Br2F4 with •OH is measured over a range of temperatures and pressures relevant to the troposphere. Pulsed laser photolysis-laser induced fluorescence (PLP-LIF) is a common technique for these measurements.

-

Photolysis: The UV absorption cross-section of C2Br2F4 is measured as described in Section 2.1.1. This data is used to calculate the rate of photolysis in the stratosphere.

-

-

Atmospheric Modeling:

-

Model Input: The experimentally determined reaction rate constants and photolysis rates are incorporated into a global atmospheric model. The model also includes data on atmospheric transport and the global distribution of •OH radicals and solar radiation.

-

Lifetime Calculation: The model calculates the global atmospheric burden of C2Br2F4 and its global removal rate. The atmospheric lifetime (τ) is then calculated as the ratio of the burden to the removal rate (τ = Burden / Removal Rate).[9]

-

Visualizing the Environmental Impact

Ozone Depletion Pathway of C2Br2F4

The primary mechanism of ozone depletion by C2Br2F4 involves the photolytic release of bromine atoms in the stratosphere, which then catalytically destroy ozone molecules.

Experimental and Modeling Workflow for Environmental Impact Assessment

The assessment of the environmental impact of a substance like C2Br2F4 follows a logical workflow, integrating experimental data with atmospheric models to derive key environmental metrics.

Conclusion

The data and methodologies presented in this guide underscore the significant environmental risks associated with C2Br2F4 (Halon 2402). With a high Ozone Depletion Potential and a notable Global Warming Potential, its historical use as a fire suppressant has had lasting consequences for the Earth's atmosphere. The established international agreements, such as the Montreal Protocol, have been crucial in phasing out the production and consumption of such ozone-depleting substances.[10][11][12] For researchers and professionals in drug development and other scientific fields, understanding the environmental impact of chemical compounds is paramount for sustainable innovation and regulatory compliance. The experimental and modeling approaches outlined here provide a framework for the comprehensive environmental assessment of new and existing chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Atmospheric histories and global emissions of halons H-1211 (CBrClF2), H-1301 (CBrF3), and H-2402 (CBrF2CBrF2) [repository.library.noaa.gov]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]

- 6. nist.gov [nist.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atmospheric Lifetime of CHF2Br, a Proposed Substitute for Halons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]

- 11. unep.org [unep.org]

- 12. Montreal Protocol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers of Dibromotetrafluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromotetrafluoroethane, focusing on their synthesis, properties, and analytical characterization. This document is intended for a technical audience in the fields of chemical research and development.

Introduction to Dibromotetrafluoroethane Isomers

Dibromotetrafluoroethane (C2Br2F4) is a haloalkane with two main constitutional isomers: 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. These compounds have distinct physical and chemical properties that arise from the different placement of the bromine atoms on the ethane (B1197151) backbone. The symmetrical 1,2-isomer is more common and has been used as a fire suppressant, known as Halon 2402 or R-114B2.[1][2] However, due to its ozone-depleting potential, its production and use have been largely phased out under the Montreal Protocol.[1] The 1,1-isomer is less common and consequently less well-characterized.

Physical and Chemical Properties

The physical properties of the two isomers differ significantly due to their molecular structures. The 1,2-isomer, with its symmetrical distribution of heavy bromine atoms, exhibits a higher boiling point and density compared to many other haloalkanes. Quantitative data for both isomers are summarized in the tables below.

Table 1: Physical Properties of Dibromotetrafluoroethane Isomers

| Property | 1,2-dibromo-1,1,2,2-tetrafluoroethane | 1,1-dibromo-1,2,2,2-tetrafluoroethane |

| CAS Number | 124-73-2[1][2] | 25497-30-7[3] |

| Molecular Formula | C2Br2F4[1][2] | C2Br2F4[3] |

| Molecular Weight | 259.82 g/mol [4] | 259.82 g/mol [3] |

| Appearance | Colorless liquid[1] | Not specified |

| Boiling Point | 47.2 °C[1] | Not specified |

| Melting Point | -110.32 °C[4] | Not specified |

| Density | 2.18 g/cm³ at 20 °C[1] | Not specified |

| Refractive Index | 1.361 at 25 °C[4] | Not specified |

| Vapor Pressure | 315 mmHg at 25°C[2] | Not specified |

Table 2: Spectroscopic Data of Dibromotetrafluoroethane Isomers

| Spectroscopic Data | 1,2-dibromo-1,1,2,2-tetrafluoroethane | 1,1-dibromo-1,2,2,2-tetrafluoroethane |

| ¹⁹F NMR | Data available, though specific shifts vary with conditions. | Specific chemical shift data is available and can be used for identification.[5] |

| Mass Spectrum | Characteristic fragmentation pattern available for identification. | Fragmentation pattern can be predicted based on structure. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of dibromotetrafluoroethane isomers.

Synthesis of 1,2-Dibromo-1,1,2,2-tetrafluoroethane

This protocol is based on the direct bromination of tetrafluoroethylene (B6358150).

Materials:

-

Tetrafluoroethylene (C2F4) gas

-

Liquid bromine (Br2)

-

Catalyst (e.g., 30% sulfuric acid or phosphoric acid)[6]

-

20L tubular reactor[6]

-

Alkaline solution (e.g., sodium hydroxide (B78521) solution) for washing

-

Water

-

Distillation apparatus

Procedure:

-

Evacuate a 20L tubular reactor.

-

Add approximately 19.80 kg of liquid bromine and 40 ml of 30% sulfuric acid to the reactor.[6]

-

Introduce tetrafluoroethylene gas from the bottom of the reactor.

-

Maintain the reaction temperature between 0-50 °C and the pressure between 0-0.50 MPa.[6]

-

Continuously feed the tetrafluoroethylene tail gas for approximately 5 hours.[6]

-

After the reaction is complete, wash the product with an alkaline solution and then with water to remove unreacted bromine and acidic catalyst.[6]

-

Purify the crude product by distillation to obtain 1,2-dibromotetrafluoroethane.[6]

Synthesis of 1,1-Dibromo-1,2,2,2-tetrafluoroethane

A potential route for the synthesis of the 1,1-isomer involves the reaction of hydrogen bromide with a suitable fluorinated precursor, although specific detailed protocols are less commonly documented. A general approach is outlined below.

Materials:

-

A suitable fluorinated precursor (e.g., a bromo- or chloro-substituted tetrafluoroethane)

-

Hydrogen bromide (HBr)

-

Appropriate catalyst and solvent

-

Reaction vessel with temperature and pressure control

-

Purification apparatus (e.g., distillation column)

Procedure:

-

Charge the reaction vessel with the chosen solvent and catalyst.

-

Introduce the fluorinated precursor into the vessel.

-

Under controlled temperature and pressure, bubble hydrogen bromide gas through the reaction mixture or add it as a solution.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Once the reaction is complete, neutralize any excess acid.

-

Isolate the crude product and purify it using distillation.

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of dibromotetrafluoroethane.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).[7]

-

A semi-polar capillary column (e.g., DB-624, 6%-cyanopropylphenyl 94%-dimethyl polysiloxane) is suitable for separating halogenated hydrocarbons.[8]

Sample Preparation:

-

Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[8]

-

Mass Range: Scan a range appropriate for the molecular weight and expected fragments of dibromotetrafluoroethane (e.g., m/z 50-300).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is particularly useful for distinguishing between the two isomers due to the high sensitivity of the fluorine nucleus to its chemical environment.

Instrumentation:

-

NMR spectrometer equipped with a fluorine probe.

Sample Preparation:

-

Dissolve 10-50 mg of the sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

NMR Parameters:

-

Nucleus: ¹⁹F

-

Reference: An external standard such as trifluoroacetic acid (TFA) or an internal standard can be used.

-

Acquisition Parameters: Standard ¹⁹F NMR acquisition parameters should be used. The chemical shifts will be distinct for the -CF₂Br and -CF₃ groups in the 1,1-isomer and the single environment of the -CF₂Br groups in the 1,2-isomer.

Safety and Handling

Dibromotetrafluoroethanes are halogenated hydrocarbons and should be handled with appropriate safety precautions. They can be irritating to the eyes, respiratory system, and skin.[2] When heated to decomposition, they can emit toxic fumes of hydrogen bromide and hydrogen fluoride.[4] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The isomers of dibromotetrafluoroethane, particularly the 1,2-isomer, have been of historical industrial importance. While their use is now restricted due to environmental concerns, understanding their properties, synthesis, and analysis remains relevant for researchers in halogenated chemistry and for environmental monitoring. The distinct properties of the 1,1- and 1,2-isomers provide a clear example of the impact of molecular structure on chemical behavior.

References

- 1. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 1,1-Dibromo-1,2,2,2-tetrafluoroethane | C2Br2F4 | CID 168688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. CN102603461A - Method for preparing this compound from tail gas in production of tetrafluoroethylene - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Phase change and vapor pressure data for 1,2-Dibromotetrafluoroethane

An In-depth Technical Guide on the Phase Change and Vapor Pressure Data for 1,2-Dibromotetrafluoroethane

Introduction

This compound, also known by trade names such as Halon 2402 and R-114B2, is a halogenated alkane with the chemical formula C₂Br₂F₄. Historically, it found significant use as a fire suppression agent due to its effectiveness and non-conductive properties.[1] Understanding its phase change behavior and vapor pressure is critical for its handling, storage, and potential applications in chemical synthesis, as well as for modeling its environmental fate. This technical guide provides a comprehensive overview of the available phase change and vapor pressure data for this compound, targeted at researchers, scientists, and professionals in drug development and chemical industries.

Physicochemical and Thermophysical Properties

The fundamental properties of this compound are summarized below. These values are essential for understanding its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₂Br₂F₄ | |

| Molecular Weight | 259.82 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 2.18 g/cm³ at 21.1 °C | [2] |

| 2.149 g/cm³ at 25 °C | [3] | |

| Refractive Index | 1.347 at 20 °C | [2] |

| 1.361 at 25 °C | [3] | |

| Heat of Vaporization | 7.166 kcal/mol (at boiling point) | [2][3] |

Phase Change and Vapor Pressure Data

The phase transition temperatures and pressures are critical parameters that define the state of a substance. The following table compiles the key phase change and vapor pressure data for this compound from various sources.

| Parameter | Value | Temperature | Pressure | Source |

| Melting Point | -110.5 °C | [1] | ||

| -112 °C | [2] | |||

| -110.32 °C | [3] | |||

| Boiling Point | 47.3 °C | 760 mmHg | [2] | |

| 47.35 °C | [3] | |||

| 47.2 °C | ||||

| Critical Temperature | 214.65 °C | [2] | ||

| Critical Pressure | 33.49 atm | [2] | ||

| Vapor Pressure | 325 mmHg | 25 °C | [2] |

Phase Behavior of this compound

The relationship between temperature, pressure, and the physical state of this compound can be visualized in a phase diagram. The diagram below illustrates the transitions between solid, liquid, and gaseous phases, as well as the supercritical fluid state that exists beyond the critical point.

Caption: Phase diagram for this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is typically determined using the capillary method. A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube.[4][5] This tube is then placed in a heating apparatus (like a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4][5] For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

The normal boiling point is measured at atmospheric pressure using a simple distillation apparatus. A sample of the liquid (typically 5 mL or more) is placed in a distillation flask with boiling chips.[6] A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid. The liquid is heated, and the temperature is recorded when it remains constant during the distillation of the bulk of the sample. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6]

Vapor Pressure Measurement

Several methods can be used to measure vapor pressure. The choice of method often depends on the pressure range of interest.

-

Static Method : This direct method involves placing the substance in a thermostated, evacuated container connected to a pressure-measuring device (manometer). At a given temperature, the system reaches equilibrium, and the pressure exerted by the vapor is measured directly. This method is suitable for substances with relatively high vapor pressures.

-

Knudsen Effusion Method : This technique is used for substances with very low vapor pressures. A sample is placed in a sealed container with a small orifice, under high vacuum. The rate of mass loss of the sample due to effusion of vapor through the orifice is measured at a constant temperature. The vapor pressure can then be calculated from this rate of effusion using the Hertz-Knudsen equation.

The diagram below illustrates a generalized workflow for vapor pressure determination.

Caption: Generalized workflow for vapor pressure determination.

Critical Point Determination (Sealed Tube Method)

The critical temperature and pressure are determined by observing the behavior of the substance in a sealed, heavy-walled glass tube. A small amount of the liquid is placed in the tube, which is then sealed, leaving a headspace for the vapor. The tube is slowly heated in a controlled-temperature bath. As the temperature approaches the critical temperature, the meniscus separating the liquid and vapor phases becomes less distinct and eventually disappears completely.[7] The temperature at which the meniscus vanishes is the critical temperature (Tc). The pressure in the tube at this point is the critical pressure (Pc).[7] This phenomenon, known as critical opalescence, is often observed just before the meniscus disappears due to large density fluctuations.[8]

Conclusion

This guide has consolidated the key phase change and vapor pressure data for this compound. The provided tables offer a quick reference for its fundamental thermophysical properties, while the descriptions of standard experimental protocols offer insight into the methodologies used to obtain such data. The phase diagram and workflow visualizations serve to conceptually illustrate the material's behavior and the process of its characterization. This information is foundational for the safe and effective use of this compound in scientific and industrial settings.

References

- 1. webqc.org [webqc.org]

- 2. accessengineeringlibrary.com [accessengineeringlibrary.com]

- 3. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. youtube.com [youtube.com]

- 8. Critical point (thermodynamics) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Isomers of C2Br2F4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the chemical formula C₂Br₂F₄, namely 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. This document details their chemical and physical properties, spectroscopic data, synthesis protocols, and reaction pathways, presenting a valuable resource for professionals in the fields of chemistry and drug development.

Introduction to C₂Br₂F₄ Isomers

The chemical formula C₂Br₂F₄ encompasses two structural isomers, which are compounds sharing the same molecular formula but differing in the arrangement of their atoms. These isomers are 1,2-dibromo-1,1,2,2-tetrafluoroethane and 1,1-dibromo-1,2,2,2-tetrafluoroethane. The positioning of the bromine atoms on the ethane (B1197151) backbone significantly influences their physical and chemical characteristics.

-

1,2-dibromo-1,1,2,2-tetrafluoroethane: In this symmetric isomer, a bromine atom is attached to each of the two carbon atoms. It is also known by industrial names such as Halon 2402 and R-114B2.[1][2][3]

-